(R)-2-Amino-3-(thiophen-3-yl)propanoic acid

Übersicht

Beschreibung

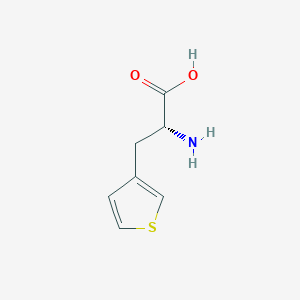

®-2-Amino-3-(thiophen-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to the alpha carbon of the amino acid structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(thiophen-3-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with amino acids or their precursors. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .

Industrial Production Methods: Industrial production of ®-2-Amino-3-(thiophen-3-yl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: ®-2-Amino-3-(thiophen-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophene derivatives.

Substitution: The amino and carboxyl groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like acyl chlorides or alkyl halides can be employed for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Acylated or alkylated amino acids.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Synthesis

- (R)-2-Amino-3-(thiophen-3-yl)propanoic acid serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including oxidation and substitution reactions. For example, it can be transformed into sulfoxides and sulfones via oxidation, and into acylated or alkylated derivatives through substitution processes.

Coordination Chemistry

- The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are essential for catalysis and material science applications.

Biological Applications

Antimicrobial Properties

- Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its ability to reduce cell viability in cancer cell lines, such as A549 lung cancer cells, suggesting potential therapeutic uses in oncology.

Enzyme Interaction Studies

- The compound is studied for its interactions with specific enzymes and receptors. Its thiophene ring allows it to modulate enzyme activity, which can influence biochemical pathways essential for cellular functions.

Medical Applications

Therapeutic Agent Development

- There is ongoing research into the potential of this compound as a therapeutic agent targeting various diseases. Its ability to interact with biological systems may lead to the development of new drugs aimed at specific molecular pathways involved in disease progression.

Neuropharmacology

- The compound has been investigated for its role as a glycine site agonist at NMDA receptors, which are critical for synaptic plasticity and memory function. This application could have implications for treating neurological disorders .

Industrial Applications

Organic Semiconductors

- In the field of materials science, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique chemical structure contributes to the performance characteristics of these materials, making them suitable for electronic applications.

Case Studies

Wirkmechanismus

The mechanism of action of ®-2-Amino-3-(thiophen-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity. The amino and carboxyl groups also play a crucial role in its activity by participating in various biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

- Thiophene-2-carboxylic acid

- Thiophene-3-carboxylic acid

- 2-Amino-3-(thiophen-2-yl)propanoic acid

Comparison: ®-2-Amino-3-(thiophen-3-yl)propanoic acid is unique due to the specific positioning of the thiophene ring at the 3-position relative to the amino acid backbone. This structural feature can significantly influence its chemical reactivity and biological activity compared to other thiophene derivatives. For instance, the 3-position attachment may result in different electronic properties and steric effects, which can affect its interaction with molecular targets.

Biologische Aktivität

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid, a chiral amino acid derivative, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 171.22 g/mol. The presence of a thiophene ring contributes to its distinct chemical properties, allowing for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and a target in cancer therapy. This inhibition suggests potential applications in oncology.

- Neurotransmitter Interaction : The compound has been identified as an antagonist of glutamate receptors, which are crucial for synaptic transmission. This property indicates its potential utility in treating neurological disorders such as epilepsy and neurodegenerative diseases.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of DHFR, impacting DNA synthesis. |

| Neurotransmitter Modulation | Antagonistic effects on glutamate receptors, suggesting applications in neurology. |

| Drug Design Potential | Serves as a scaffold for developing novel therapeutics through structural modifications. |

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Antagonistic Effects : Research has shown that modifications to the thiophene ring or the propanoic chain length significantly affect the compound's binding affinity at glutamate receptors, providing insights into structure-activity relationships critical for drug design.

- Synthetic Routes : Various synthetic methods have been developed to produce this compound, emphasizing its versatility for research applications. These methods include standard organic synthesis techniques that facilitate the exploration of its biological properties.

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIZSAUUYAGTMS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152612-27-6 | |

| Record name | beta-3-Thienyl-D-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152612276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-3-THIENYL-D-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSY3AJ5XSB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.